molecular formula C6H6N2O3 B14732964 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 6313-53-7

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14732964
CAS No.: 6313-53-7
M. Wt: 154.12 g/mol
InChI Key: VJRBRHNNLIVUGO-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical industries .

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are crucial enzymes in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for cancer and metabolic disorders.

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
  • 6-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid

Comparison: 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for various applications. Compared to similar compounds, it exhibits distinct biological activities and can be synthesized through more efficient industrial methods .

Properties

CAS No.

6313-53-7

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-amino-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9)

InChI Key

VJRBRHNNLIVUGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)C(=O)O

Origin of Product

United States

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